N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride
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Overview
Description
N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by functionalization at various positions. Common synthetic routes include:
Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the N-ethyl and other substituents through nucleophilic substitution reactions.
Hydrochloride Formation: Conversion of the final product into its hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives with varying substituents. Examples include:
Imidazo[1,2-a]pyridine-3-carboxamides: Compounds with different substituents at the 3-position.
Phenyl-substituted Imidazo[1,2-a]pyridines: Compounds with phenyl groups at various positions.
Uniqueness
N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C29H27ClN4O2 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C29H26N4O2.ClH/c1-3-30-29(34)25-16-15-24(18-31-25)27-20(2)32-28-26(10-7-17-33(27)28)35-19-21-11-13-23(14-12-21)22-8-5-4-6-9-22;/h4-18H,3,19H2,1-2H3,(H,30,34);1H |
InChI Key |
PXGSUAWOGFXNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=C(C=C1)C2=C(N=C3N2C=CC=C3OCC4=CC=C(C=C4)C5=CC=CC=C5)C.Cl |
Origin of Product |
United States |
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